2,3,4-Trichloronitrobenzene
Overview
Description
2,3,4-Trichloronitrobenzene is a chlorinated nitrobenzene derivative, which is an important intermediate in the synthesis of various organic compounds. It is closely related to other chlorinated nitrobenzenes and nitrobenzene derivatives that have been studied for their potential applications in material science, pharmaceuticals, and as precursors for more complex chemical syntheses.
Synthesis Analysis
The synthesis of chlorinated nitrobenzenes typically involves chlorination and nitration reactions. For instance, 1,2-Dichloro-4-nitrobenzene was synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, achieving a high yield of 91.8% under optimal conditions . Similarly, 3,5-dichloronitrobenzene was produced from 2,6-dichloro-4-nitroaniline through diazo-reaction and denitrogenation, with a yield above 60% . Although these methods do not directly describe the synthesis of 2,3,4-trichloronitrobenzene, they provide insight into the general approach that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated nitrobenzene derivatives has been extensively studied. For example, the crystal and molecule structure of 1,3,5-trichloro-2,4-dinitrobenzene was redetermined, showing no major deviations from the previously reported structure other than the expected contraction of the crystal axes at lower temperatures . This suggests that 2,3,4-trichloronitrobenzene would also exhibit a well-defined crystal structure, which could be determined using similar X-ray crystallography techniques.
Chemical Reactions Analysis
Chlorinated nitrobenzenes undergo various chemical reactions, including nucleophilic aromatic substitutions. For instance, 3-trichloromethylnitrobenzene reacts with sodium methoxide to give 4-methoxy-3-nitrobenzaldehyde, a reaction that is a result of tele nucleophilic aromatic substitution . This indicates that 2,3,4-trichloronitrobenzene could also participate in similar reactions, potentially leading to a variety of substituted benzaldehydes or other aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitrobenzenes are influenced by their molecular structure. For example, the presence of chloro and nitro groups can significantly affect the density, melting point, and solubility of these compounds. The crystal and molecular structures of related compounds, such as 2,4,6-trinitrobenzene derivatives, have been determined, revealing insights into their physical properties . These findings can be extrapolated to predict the properties of 2,3,4-trichloronitrobenzene, which would likely exhibit high density and low solubility in polar solvents due to the presence of electron-withdrawing groups.
Scientific Research Applications
1. Chemical Intermediate in Manufacturing
2,3,4-Trichloronitrobenzene and its derivatives, like other polychloromononitrobenzenes, are primarily used as intermediates in the manufacture of dyes, phyto-sanitary products, and pharmaceutical agents. Their structural properties, such as the planes of the NO2 group and the benzene ring, are significant in these applications (Bhar et al., 1995).
2. Toxicity Studies
Research has been conducted to understand the nephrotoxic effects of various chloronitrobenzenes, including 2,3,4-Trichloronitrobenzene. These studies, using renal cortical slices, have found that chloronitrobenzenes can cause direct nephrotoxicity, with increasing nephrotoxic potential with more chloro groups (Hong et al., 2002).
3. Role in Nephrotoxicity and Free Radical Involvement
Further studies have investigated the nephrotoxic potential of trichloronitrobenzenes, including 2,3,4-Trichloronitrobenzene, in isolated renal cortical cells. These studies highlight the role of free radicals in cytotoxicity and the variable impact of biotransformation based on the position of the chloro groups (Rankin et al., 2017).
4. Thermochemical Properties
The thermochemical properties of trichloronitrobenzenes have been studied, providing insights into their combustion energies, molar enthalpies of formation, and sublimation. These properties are crucial for understanding their behavior in various industrial processes (Silva et al., 2009).
5. Synthesis and Applications
Research has also focused on the synthesis of related compounds, such as 2,4-Difluoroaniline and 1,3-Difluorobenzene, starting from trichlorobenzene derivatives. These studies are significant for the development of new methods in chemical synthesis and their potential applications in various industries (Mason & Milner, 1994).
6. Environmental Impact and Degradation
Research on the abiotic degradation of compounds like pentachloronitrobenzene in anoxic environments can provide insights into the environmental fate of similar compounds, including 2,3,4-Trichloronitrobenzene. These studies explore the kinetics and mechanisms of degradation in the presence of iron oxides, which are significant for environmental remediation strategies (Klupinski et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trichloro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKIECJVXXHLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Record name | 2,3,4-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026202 | |
Record name | 2,3,4-Trichloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 2,3,4-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-Trichloro-4-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19189 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2,3,4-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000792 [mmHg] | |
Record name | 1,2,3-Trichloro-4-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19189 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,4-Trichloronitrobenzene | |
CAS RN |
17700-09-3, 29595-61-7 | |
Record name | 2,3,4-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3,4-Trichloronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17700-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trichloronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029595617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17700-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4-Trichloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1,2,3-trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trichloronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRICHLORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339A4728AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
131 to 133 °F (NTP, 1992) | |
Record name | 2,3,4-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.